

# Understanding the chemical structure and properties of XL019

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the JAK2 Inhibitor XL019

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of **XL019**, a potent and selective Janus kinase 2 (JAK2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

# **Chemical Structure and Properties**

**XL019** is an orally bioavailable small molecule inhibitor of JAK2.[1] Its chemical identity and physical properties are summarized below.

Table 1: Chemical Identification of XL019



| Identifier        | Value                                                                                    |
|-------------------|------------------------------------------------------------------------------------------|
| IUPAC Name        | (2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide[2] |
| CAS Number        | 945755-56-6[3]                                                                           |
| Molecular Formula | C25H28N6O2[2]                                                                            |
| Molecular Weight  | 444.53 g/mol [3]                                                                         |
| SMILES            | C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=<br>NC=C3)NC4=CC=C(C=C4)N5CCOCC5[4]                   |

Table 2: Physical and Chemical Properties of XL019

| Property                           | Value                             |  |
|------------------------------------|-----------------------------------|--|
| Appearance                         | Solid[4]                          |  |
| Solubility                         | Insoluble in Water and Ethanol[4] |  |
| Soluble in DMSO (≥11.125 mg/mL)[4] |                                   |  |
| Storage                            | Store at -20°C[4]                 |  |

#### **Mechanism of Action**

**XL019** is a potent and selective, ATP-competitive inhibitor of the cytoplasmic tyrosine kinase JAK2.[2][5] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways activated by cytokines and growth factors.[4][6] These pathways regulate cell growth, survival, and differentiation.[6] **XL019** specifically targets JAK2, including its mutated form, JAK2V617F, which is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[1][2]

By inhibiting the kinase activity of JAK2, **XL019** blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7][8] This disruption of the JAK-STAT signaling cascade leads to the inhibition of



gene transcription responsible for cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[1][5]



Figure 1. JAK-STAT Signaling Pathway Inhibition by XL019.



# **Quantitative Data Summary**

The following tables summarize the key quantitative metrics reported for **XL019** from various in vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibition Profile of XL019

| Target Kinase | Assay Type | IC50 (nM) | Selectivity vs.<br>JAK2 |
|---------------|------------|-----------|-------------------------|
| JAK2          | Cell-free  | 2.2[3]    | -                       |
| PDGFRβ        | Cell-free  | 125.4[3]  | ~57-fold                |
| JAK1          | Cell-free  | 134.3[3]  | ~61-fold                |
| FLT3          | Cell-free  | 139.7[3]  | ~63-fold                |
| JAK3          | Cell-free  | 214.2[3]  | ~97-fold                |
| TYK2          | Cell-free  | >134[7]   | >61-fold                |

Table 4: Cellular Activity of XL019



| Assay                               | Cell System                           | IC50 (nM) |
|-------------------------------------|---------------------------------------|-----------|
| STAT5 Phosphorylation Inhibition    | EPO-stimulated erythroid cells        | 64[3][9]  |
| STAT5 Phosphorylation Inhibition    | HEL.92.1.7 cells                      | 623[9]    |
| STAT5 Phosphorylation<br>Inhibition | KG-1 cells                            | 3398[9]   |
| Proliferation Inhibition            | SET-2 cells (ET)                      | 386[9]    |
| Proliferation Inhibition            | L-1236 cells (Hodgkin's<br>Lymphoma)  | 928[9]    |
| Proliferation Inhibition            | MV4-11 cells (AML)                    | 992[9]    |
| Proliferation Inhibition            | HEL.92.1.7 cells<br>(Erythroleukemia) | 6777[9]   |

Table 5: In Vivo Efficacy of XL019 in HEL.92.1.7 Xenograft Model

| Dose (Oral) | Dosing Schedule | Duration | Tumor Growth Inhibition |
|-------------|-----------------|----------|-------------------------|
| 200 mg/kg   | Twice a day     | 14 days  | 60%[3][4]               |
| 300 mg/kg   | Twice a day     | 14 days  | 70%[3][4]               |

Table 6: Pharmacokinetic Parameters of XL019



| Species              | Dose             | Parameter                              | Value            |
|----------------------|------------------|----------------------------------------|------------------|
| Mouse                | 10 mg/kg (p.o.)  | Cmax                                   | 5.24 μM[8]       |
| t1/2                 | 1.94 hours[8]    |                                        |                  |
| Vd                   | 5.319 L/kg[8]    | _                                      |                  |
| Human                | 25-300 mg (oral) | Terminal t <sub>1</sub> / <sub>2</sub> | ~21 hours[7][10] |
| Time to Steady State | Day 8[7][10]     |                                        |                  |

## **Experimental Protocols**

While detailed, step-by-step protocols for the specific experiments conducted on **XL019** are not fully disclosed in the public literature, this section provides generalized methodologies based on standard practices for the cited assays.

#### Synthesis of XL019

A specific, detailed synthesis protocol for **XL019** is not publicly available. However, based on its structure as a pyrrolidine-2-carboxamide derivative, a plausible synthetic route involves the coupling of a protected (S)-proline with a substituted aniline intermediate. The synthesis of related N-(substituted phenyl) pyrrolidine-2-carboxamides typically involves activating the carboxylic acid of proline (e.g., as an acid chloride) and reacting it with the corresponding amine in an appropriate solvent.

#### **JAK2** Kinase Inhibition Assay (Biochemical)

The inhibitory activity of **XL019** against JAK family kinases was determined using a cell-free, ATP-dependent luciferase-coupled chemiluminescence assay.[7]





Figure 2. Workflow for a Luciferase-Based JAK2 Kinase Assay.



- Reaction Setup: In a 96-well plate, the recombinant JAK2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase assay buffer are combined.[3]
- Inhibitor Addition: Serial dilutions of **XL019** (or vehicle control) are added to the wells.
- Initiation: The kinase reaction is initiated by the addition of a specific concentration of ATP.
- Incubation: The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.
- Detection: An ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced, which is proportional to kinase activity.[3] This involves terminating the kinase reaction, converting the generated ADP back to ATP, and then using luciferase to produce a luminescent signal that is measured with a luminometer.[3]
- Data Analysis: The luminescent signal is used to calculate the percent inhibition at each
   XL019 concentration, and the IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

### STAT5 Phosphorylation Inhibition Assay (Cellular)

The ability of **XL019** to inhibit JAK2 signaling in a cellular context was assessed by measuring the phosphorylation of its downstream target, STAT5, typically via flow cytometry.[9]





Figure 3. Workflow for a Flow Cytometry-Based pSTAT5 Assay.



- Cell Culture: A suitable cell line (e.g., human erythroleukemia HEL.92.1.7) or primary cells are cultured under appropriate conditions.[9]
- Starvation & Pre-treatment: Cells are deprived of cytokines to reduce basal signaling, then incubated with various concentrations of **XL019**.
- Stimulation: Cells are stimulated with a cytokine, such as erythropoietin (EPO), to induce JAK2-mediated phosphorylation of STAT5.[9]
- Fixation and Permeabilization: The reaction is stopped, and cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.
- Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).
- Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer.
   The reduction in the pSTAT5 signal in XL019-treated cells compared to controls is used to determine the IC<sub>50</sub>.

## In Vivo Xenograft Study

The antitumor activity of **XL019** was evaluated in a human tumor xenograft model using immunodeficient mice.[3][4]





Figure 4. Workflow for a Subcutaneous Xenograft Study.



- Cell Implantation: HEL.92.1.7 human erythroleukemia cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
- Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm<sup>3</sup>).
- Randomization: Mice are randomized into treatment and control (vehicle) groups.
- Drug Administration: **XL019** is formulated in a suitable vehicle and administered orally (p.o.) via gavage according to the specified dose and schedule (e.g., 200 mg/kg, twice daily).[4]
- Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.
- Endpoint: At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

#### **Clinical Development and Safety**

**XL019** was advanced into a Phase I clinical trial for patients with myelofibrosis (NCT00595829).[7] The study involved dose escalation, with initial cohorts receiving 100, 200, and 300 mg orally on a 21-day on, 7-day off schedule.[7][10] While the drug showed some clinical activity, including reductions in spleen size, the trial was ultimately terminated due to the development of significant neurotoxicity in all patients.[7][10] This toxicity manifested as both central (dizziness, confusion) and peripheral neuropathy.[7] Even at lower doses, neurotoxicity was observed, leading to the cessation of the drug's development.[7]

#### Conclusion

**XL019** is a potent and highly selective inhibitor of JAK2 with demonstrated activity in both preclinical in vitro and in vivo models of diseases driven by aberrant JAK2 signaling. However, its clinical development was halted due to an unacceptable neurotoxicity profile observed in Phase I trials. The data and methodologies associated with **XL019** provide valuable insights for the development of future kinase inhibitors, highlighting the critical importance of thorough preclinical safety and toxicity assessments.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Portico [access.portico.org]
- 2. ashpublications.org [ashpublications.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Stat5 Signaling Specifies Basal versus Stress Erythropoietic Responses through Distinct Binary and Graded Dynamic Modalities PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common y chain cytokines i... [protocols.io]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Portico [access.portico.org]
- To cite this document: BenchChem. [Understanding the chemical structure and properties of XL019]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612041#understanding-the-chemical-structure-and-properties-of-xl019]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com